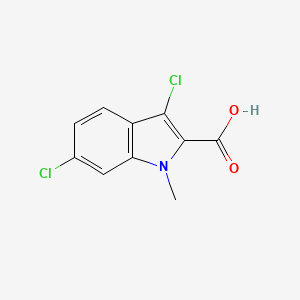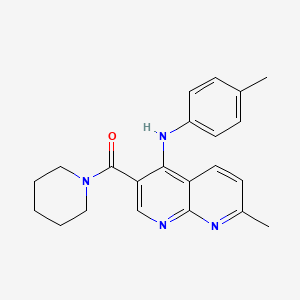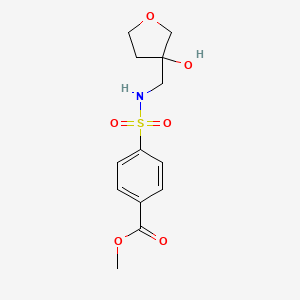![molecular formula C19H13Cl2N5 B2768602 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine CAS No. 1955553-82-8](/img/structure/B2768602.png)
3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine is a complex organic compound with the molecular formula C19H13Cl2N5 This compound is notable for its unique structure, which includes a quinazoline core linked to a pyridine ring and a dichlorobenzene moiety
准备方法
The synthesis of 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with formamide to form quinazoline. This intermediate is then reacted with 4-chloropyridine under specific conditions to introduce the pyridine moiety. Finally, the dichlorobenzene group is introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
化学反应分析
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms on the benzene ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives .
科学研究应用
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of cancer treatment and antimicrobial activity.
作用机制
The mechanism of action of 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of microbial activity. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .
相似化合物的比较
Similar compounds to 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine include other quinazoline derivatives and pyridine-containing molecules. For example:
Gefitinib: A quinazoline derivative used as an anticancer agent, which also targets specific enzymes involved in cell growth.
Erlotinib: Another quinazoline-based drug used in cancer therapy, known for its ability to inhibit epidermal growth factor receptor (EGFR).
Pyridine derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine ring structure and have various biological roles.
What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties not found in other compounds .
属性
IUPAC Name |
2,6-dichloro-4-N-(2-pyridin-4-ylquinazolin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5/c20-14-9-12(10-15(21)17(14)22)24-19-13-3-1-2-4-16(13)25-18(26-19)11-5-7-23-8-6-11/h1-10H,22H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXCQYXELQVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C(=C4)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)
![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2768523.png)


![1-(5-chloro-2-methylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2768528.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2768529.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2768531.png)

![2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2768536.png)
![4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2768537.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2768538.png)
![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)
![5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2768542.png)
